molecular formula C11H10INO3 B2492149 2-(Cyclopropanecarboxamido)-5-iodobenzoic acid CAS No. 433966-91-7

2-(Cyclopropanecarboxamido)-5-iodobenzoic acid

Cat. No.: B2492149
CAS No.: 433966-91-7
M. Wt: 331.109
InChI Key: BCUWEEUWHXQCRG-UHFFFAOYSA-N
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Description

2-(Cyclopropanecarboxamido)-5-iodobenzoic acid is a benzoic acid derivative featuring a cyclopropanecarboxamido group at the 2-position and an iodine atom at the 5-position. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where bulky substituents and halogen interactions are critical .

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-5-iodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO3/c12-7-3-4-9(8(5-7)11(15)16)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUWEEUWHXQCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropanecarboxamido)-5-iodobenzoic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazomethane and an alkene.

    Introduction of the Amide Group: The amide group is introduced by reacting cyclopropanecarboxylic acid with an amine under dehydrating conditions.

    Iodination of Benzoic Acid: The iodination of benzoic acid can be achieved using iodine and an oxidizing agent such as nitric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropanecarboxamido)-5-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(Cyclopropanecarboxamido)-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropanecarboxamido)-5-iodobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and iodinated benzoic acid moiety can interact with active sites, potentially inhibiting enzyme activity or altering receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Halogenated Benzoic Acid Derivatives

Compounds with halogen substitutions at the 5-position of benzoic acid exhibit distinct electronic and steric properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
2-(Cyclopropanecarboxamido)-5-iodobenzoic acid Cyclopropanecarboxamido (2), I (5) C₁₁H₁₀INO₃ 331.11 g/mol High lipophilicity; halogen bonding -
2-(Acetyloxy)-5-iodobenzoic acid Acetyloxy (2), I (5) C₉H₇IO₄ 306.06 g/mol Ester linkage; lower stability
(E)-5-Iodo-2-(3-o-tolylacrylamido)benzoic acid Acrylamido (2), I (5) C₁₇H₁₃INO₃ 406.20 g/mol Antiproliferative activity
2-(Acetyloxy)-5-chlorobenzoic acid Acetyloxy (2), Cl (5) C₉H₇ClO₄ 214.60 g/mol Smaller halogen; reduced lipophilicity

Key Insights :

  • Iodine vs.
  • Amide vs. Ester Linkages : The cyclopropanecarboxamido group offers hydrogen-bonding capabilities (N–H⋯O), unlike the acetyloxy ester group, which may improve target binding affinity .

Cyclopropanecarboxamido-Substituted Analogs

Variations in the position of the cyclopropanecarboxamido group and additional substituents influence physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
This compound Cyclopropanecarboxamido (2), I (5) C₁₁H₁₀INO₃ 331.11 g/mol Steric hindrance at 2-position -
4-(Cyclopropanecarboxamido)benzoic acid Cyclopropanecarboxamido (4) C₁₁H₁₁NO₃ 221.21 g/mol Linear hydrogen-bonding networks
2-(Cyclopropanecarboxamido)-4,5-dimethoxybenzoic acid Cyclopropanecarboxamido (2), OMe (4,5) C₁₃H₁₅NO₅ 265.26 g/mol Electron-donating methoxy groups

Key Insights :

  • Methoxy vs. Iodo Substituents: Methoxy groups in the dimethoxy analog (C₁₃H₁₅NO₅) reduce lipophilicity but may enhance solubility and metabolic stability compared to the iodo-substituted compound .

Physicochemical and Crystallographic Properties

  • Crystal Packing: The 4-substituted cyclopropanecarboxamido analog forms centrosymmetric dimers via O–H⋯O and N–H⋯O hydrogen bonds, extending into 1D ribbons .
  • Solubility: Methoxy-substituted analogs (e.g., C₁₃H₁₅NO₅) likely exhibit higher aqueous solubility than the iodo-substituted compound due to reduced hydrophobicity .

Biological Activity

2-(Cyclopropanecarboxamido)-5-iodobenzoic acid (CAS No. 433966-91-7) is a synthetic compound characterized by a cyclopropane ring, an amide group, and an iodinated benzoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H10INO3C_{11}H_{10}INO_3, with a molecular weight of approximately 331.11 g/mol. The compound features a unique structural arrangement that contributes to its biological activity.

PropertyValue
IUPAC Name2-(cyclopropanecarbonylamino)-5-iodobenzoic acid
Molecular FormulaC11H10INO3
Molecular Weight331.11 g/mol
Purity≥97%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function.
  • Receptor Modulation : It can interact with receptor sites, influencing cellular signaling pathways.

Research indicates that the cyclopropane ring and the iodinated benzoic acid moiety play crucial roles in these interactions, potentially leading to altered biological responses in target cells .

Antiviral Activity

Emerging research suggests that compounds containing similar structural features may possess antiviral properties. For example, studies on related derivatives have indicated effectiveness against viral replication, particularly in models of RNA viruses. The exact IC50 values for these activities are still under investigation but suggest a potential for therapeutic applications .

Case Studies

  • Enzyme Inhibition Studies : A study evaluated the inhibition of human dihydroorotate dehydrogenase (hDHODH) by related compounds. The findings indicated that structural modifications could enhance binding affinity and inhibitory potency, suggesting potential applications for this compound in treating diseases linked to hDHODH activity .
  • Antitumor Efficacy : In vitro assays conducted on leukemia cell lines revealed that compounds with similar structures induced significant cytotoxic effects, prompting further exploration into their mechanisms of action and potential as anticancer agents .

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